4-Amino-2-chloropyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4. It is a white to yellow to brown solid with a melting point of 200°C (dec.) .
Scientific Research Applications
4-Amino-2-chloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that this compound can be used as a key intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is generally used as a chemical intermediate, implying that it undergoes further reactions to form active compounds .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the final compounds it is used to synthesize .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would be less relevant than that of the final therapeutic compounds it is used to produce .
Result of Action
As an intermediate, its effects would be largely determined by the final compounds it is used to synthesize .
Action Environment
The action of 4-Amino-2-chloropyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light . Additionally, its efficacy and safety could be influenced by the conditions under which it is stored and handled .
Safety and Hazards
4-Amino-2-chloropyrimidine-5-carbonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have good biological activity, such as antiviral and anticancer properties
Cellular Effects
It is suggested that this compound may have effects on various types of cells and cellular processes . The specific impact on cell signaling pathways, gene expression, and cellular metabolism needs to be further investigated.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile is not well defined. It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures . Another method involves the reaction of 4,6-dichloropyrimidine with ethoxymethylenemalononitrile, followed by treatment with ammonia .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Nitro derivatives and corresponding amines.
Cyclization Reactions: Fused heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyrimidine-5-carbonitrile
- 4-Amino-6-chloropyrimidine-5-carbonitrile
- 4-Amino-2-chloropyridine
Uniqueness
4-Amino-2-chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and a nitrile group on the pyrimidine ring makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-amino-2-chloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFCSOENXEMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384217 | |
Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94741-69-2 | |
Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Amino-2-chloropyrimidine-5-carbonitrile?
A1: While the provided articles don't explicitly state all structural characteristics, we can deduce some information:
- Spectroscopic data: While a complete spectroscopic analysis isn't provided, the article "Raman and infrared spectra, normal coordinate analysis and ab initio calculations of this compound" [] likely contains detailed information about the compound's Raman and infrared spectra, which can be used to identify specific functional groups and structural features.
Q2: How is this compound used in the synthesis of pyrimidinium hexafluoridosilicate salts?
A2: The article "Synthesis and Structural Study of Some Pyrimidinium Hexafluoridosilicates" [] describes how this compound acts as a precursor in the synthesis of (5-cyanocytosine-H)2[SiF6], a pyrimidinium hexafluoridosilicate salt. While the exact reaction mechanism isn't detailed, the article states that reacting this compound with a solution of SiO2 in hydrofluoric acid yields the desired salt. This suggests that this compound undergoes a substitution or addition reaction with the silicon-containing species, forming the 5-cyanocytosine cation that then interacts with the hexafluoridosilicate anion. The resulting salt exhibits a supramolecular architecture in its solid state due to a combination of N-H···F hydrogen bonds and π-π interactions between aromatic rings [].
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